Ala-Gly

Description

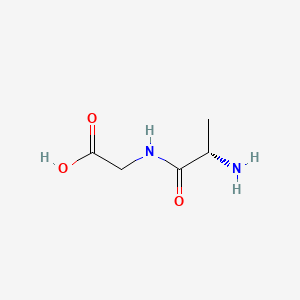

Structure

3D Structure

Properties

IUPAC Name |

2-[[(2S)-2-aminopropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-3(6)5(10)7-2-4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXISPYVYMQWFLE-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25765-55-3 | |

| Record name | Glycine, L-alanyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25765-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID101316944 | |

| Record name | L-Alanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alanylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006899 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

687-69-4 | |

| Record name | L-Alanylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=687-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Alanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-L-alanylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALANYLGLYCINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXQ6Y9X6ZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alanylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006899 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ala-Gly dipeptide chemical structure and properties

An In-Depth Technical Guide to the Ala-Gly Dipeptide For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide this compound, composed of L-alanine and glycine (B1666218), is a fundamental biomolecule with significant applications in biochemical and pharmaceutical research. Its simple structure, combining the small hydrophobic side chain of alanine (B10760859) with the unique flexibility of glycine, makes it an ideal model for studying peptide structure, function, and stability[1]. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analysis of this compound. It includes detailed experimental protocols for its synthesis, purification, and characterization, along with a discussion of its biological relevance and role in cellular signaling pathways. All quantitative data is presented in structured tables, and key workflows and pathways are visualized using standardized diagrams to facilitate understanding and application in a research context.

Chemical Structure and Identifiers

This compound, systematically named 2-[[(2S)-2-aminopropanoyl]amino]acetic acid, is a dipeptide formed through a peptide bond between the carboxyl group of an L-alanine residue and the amino group of a glycine residue. It exists as a zwitterion at physiological pH[2].

Table 1: Chemical Identifiers for L-Alanyl-glycine

| Identifier | Value | Source |

| IUPAC Name | 2-[[(2S)-2-aminopropanoyl]amino]acetic acid | |

| Molecular Formula | C₅H₁₀N₂O₃ | [3] |

| CAS Number | 687-69-4 | |

| PubChem CID | 6998029 | |

| ChEBI ID | CHEBI:73757 | |

| SMILES | C--INVALID-LINK--N | |

| InChI Key | CXISPYVYMQWFLE-VKHMYHEASA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in experimental settings, influencing factors like solubility, stability, and interactions with other molecules.

Table 2: Physicochemical Properties of L-Alanyl-glycine

| Property | Value | Source |

| Molecular Weight | 146.14 g/mol | [3] |

| Monoisotopic Mass | 146.06914219 Da | [3] |

| XLogP3 | -3.7 | [3] |

| Hydrogen Bond Donor Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 3 | [4] |

| Polar Surface Area | 92.4 Ų | [4] |

| pKa (Strongest Acidic) | 3.66 | [4] |

| pKa (Strongest Basic) | 8.39 | [4] |

| Water Solubility | 68.3 g/L | [4] |

| Physical Description | Solid |

Synthesis of this compound

The direct condensation of alanine and glycine is inefficient as it produces a statistical mixture of four different dipeptides: Ala-Ala, Gly-Gly, this compound, and Gly-Ala[5][6]. To achieve a selective synthesis of this compound, a strategy involving protecting groups is required to block the reactive sites that are not intended to participate in the peptide bond formation[5][7][8]. The general workflow involves protecting the N-terminus of alanine and the C-terminus of glycine, followed by a coupling reaction and subsequent deprotection steps.

Experimental Protocol: Solution-Phase Synthesis of this compound

This protocol outlines a standard laboratory procedure for synthesizing this compound using Boc (tert-butoxycarbonyl) and methyl ester protecting groups.

-

N-terminal Protection of L-Alanine:

-

Dissolve L-alanine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Adjust the pH to ~9.0 with 1M NaOH.

-

Add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 eq) portion-wise while maintaining the pH at ~9.0 with 1M NaOH.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Wash the mixture with ethyl acetate (B1210297) to remove unreacted Boc₂O.

-

Acidify the aqueous layer to pH ~3.0 with 1M HCl and extract the product (Boc-Ala-OH) with ethyl acetate.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the protected amino acid.

-

-

C-terminal Protection of Glycine:

-

Suspend glycine (1.0 eq) in methanol (B129727).

-

Cool the suspension in an ice bath and bubble dry HCl gas through it for 15-20 minutes, or add thionyl chloride (1.2 eq) dropwise.

-

Reflux the mixture for 2-4 hours.

-

Remove the solvent under reduced pressure to obtain the glycine methyl ester hydrochloride salt (H-Gly-OMe·HCl).

-

-

Coupling Reaction:

-

Dissolve Boc-Ala-OH (1.0 eq) and H-Gly-OMe·HCl (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt, 1.1 eq) to the solution at 0°C.

-

Add a base such as N,N-diisopropylethylamine (DIPEA, 1.0 eq) to neutralize the hydrochloride salt.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent to yield the protected dipeptide (Boc-Ala-Gly-OMe).

-

-

Deprotection:

-

C-terminal Deprotection: Dissolve the protected dipeptide in a mixture of methanol and water, and add 1M NaOH (1.5 eq). Stir at room temperature for 1-2 hours, monitoring the reaction by TLC. Acidify the mixture with 1M HCl and extract the product (Boc-Ala-Gly-OH).

-

N-terminal Deprotection: Dissolve the resulting Boc-Ala-Gly-OH in DCM and add an excess of trifluoroacetic acid (TFA, typically 25-50% v/v in DCM). Stir at room temperature for 1-2 hours.

-

Evaporate the solvent and TFA under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the final this compound dipeptide as a TFA salt.

-

The salt can be converted to the zwitterionic form by ion-exchange chromatography.

-

Purification and Analysis

Following synthesis, the crude this compound product requires purification to remove byproducts and unreacted reagents. The identity and purity of the final product are then confirmed using analytical techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Experimental Protocol: RP-HPLC Purification

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for purifying peptides based on their hydrophobicity[5][9].

-

System: Preparative HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size).

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (B52724) (ACN).

-

Procedure:

-

Dissolve the crude peptide in a minimal volume of Mobile Phase A.

-

Equilibrate the column with 95% A / 5% B.

-

Inject the sample onto the column.

-

Elute the peptide using a linear gradient, for example, from 5% to 50% B over 30 minutes, at a flow rate of 15-20 mL/min.

-

Monitor the elution at 214 nm (peptide bond absorbance)[10].

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of collected fractions using analytical HPLC.

-

Pool the pure fractions and remove the solvent by lyophilization.

-

Experimental Protocol: NMR Spectroscopic Analysis

NMR spectroscopy provides detailed information about the chemical environment of each atom, confirming the peptide's structure and sequence[11][12].

-

Sample Preparation: Dissolve 1-5 mg of purified this compound in 500 µL of deuterium (B1214612) oxide (D₂O)[13].

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Experiments:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Expected signals include a doublet for the alanine methyl protons (CH₃), a quartet for the alanine α-proton (CαH), and a singlet (or AB quartet) for the glycine α-protons (CαH₂)[14].

-

¹³C NMR: Acquire a one-dimensional carbon spectrum. Expected signals include peaks for the carbonyl carbons, α-carbons of both residues, and the β-carbon of alanine[4][15].

-

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled (typically through 2-3 bonds). It will show a cross-peak between the alanine CαH and the CH₃ protons, confirming their connectivity[11].

-

-

Data Analysis: Assign all peaks in the spectra and verify that they correspond to the expected structure of this compound.

Experimental Protocol: Mass Spectrometric Analysis

Mass spectrometry is used to confirm the precise molecular weight of the synthesized peptide[16][17].

-

Sample Preparation: Reconstitute the purified peptide in a solution of 50% ACN / 50% water with 0.1% formic acid to a concentration of ~10-100 fmol/µL[18].

-

Instrumentation: Electrospray ionization mass spectrometer (ESI-MS), often coupled with a tandem mass analyzer (MS/MS).

-

Procedure:

-

Infuse the sample directly into the ESI source or inject it via an LC system.

-

Acquire a full scan mass spectrum in positive ion mode. The primary ion expected is the protonated molecule [M+H]⁺ at m/z 147.07.

-

Perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ precursor ion and fragmenting it.

-

-

Data Analysis: Analyze the fragmentation pattern. Key fragments (b- and y-ions) should confirm the amino acid sequence (Ala followed by Gly). For this compound, expect to see a b₁ ion (from cleavage after Ala) and a y₁ ion (from cleavage before Ala).

Biological Significance and Signaling Pathways

This compound is an endogenous dipeptide found in the human body, often as a breakdown product of proteins[19]. Dipeptides are increasingly recognized not just as metabolic intermediates but also as bioactive molecules capable of influencing cellular processes. While the specific signaling roles of this compound are still under investigation, the broader class of dipeptides and their constituent amino acids are known to be critical inputs for nutrient-sensing pathways, most notably the Target of Rapamycin (TOR) signaling pathway[20][21].

The TOR pathway is a highly conserved signaling cascade that regulates cell growth, proliferation, and metabolism in response to nutrients (like amino acids), growth factors, and cellular energy levels[22][23]. Amino acids are a potent activator of the mTORC1 (mammalian TOR Complex 1) branch of this pathway[24]. The presence of amino acids is sensed by intracellular machinery, leading to the activation of Rag GTPases, which in turn recruit mTORC1 to the lysosomal surface, where it is activated. Activated mTORC1 then phosphorylates downstream targets like S6K1 and 4E-BP1 to promote protein synthesis and inhibit autophagy, thereby coupling nutrient availability to cell growth.

While this diagram illustrates the general mechanism for amino acid sensing, the direct role of the this compound dipeptide itself as a signaling molecule, potentially through peptide transporters like PepT1, is an area of active research[25]. The impact of specific dipeptides on cellular signaling represents a promising frontier for drug development and understanding metabolic regulation.

References

- 1. L-Alanine, N-glycyl- [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. H-GLY-ALA-ALA-OH(6491-25-4) 13C NMR spectrum [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. gcwgandhinagar.com [gcwgandhinagar.com]

- 9. scispace.com [scispace.com]

- 10. protocols.io [protocols.io]

- 11. pubs.acs.org [pubs.acs.org]

- 12. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Mass-spectrometric determination of the amino acid sequences in peptides isolated from the protein silk fibroin of Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. The amino acid sensitive TOR pathway from yeast to mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The TOR signaling cascade regulates gene expression in response to nutrients - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Nutritional Control via Tor signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 23. khu.elsevierpure.com [khu.elsevierpure.com]

- 24. Amino Acid Signaling in TOR Activation | Scilit [scilit.com]

- 25. Frontiers | The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]

An In-depth Technical Guide to the Ala-Gly Peptide Bond Formation Mechanism

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms underlying the formation of the peptide bond between Alanine (B10760859) (Ala) and Glycine (Gly). It covers the fundamental principles of ribosomal synthesis, prevalent chemical synthesis methodologies, and the key thermodynamic and kinetic factors governing this essential biological and synthetic reaction.

Core Mechanisms of Peptide Bond Formation

The formation of a peptide bond is a condensation reaction that involves the joining of two amino acids with the elimination of a water molecule.[1] This process is central to all life, forming the backbone of proteins, and is a cornerstone of synthetic peptide chemistry. The mechanism can be broadly categorized into biological (ribosomal), chemical, and enzymatic synthesis.

Ribosomal Peptide Bond Formation

In biological systems, protein synthesis is orchestrated by the ribosome, a complex molecular machine. The formation of the peptide bond occurs at the peptidyl transferase center (PTC) located in the large ribosomal subunit, which is composed entirely of ribosomal RNA (rRNA), making the ribosome the largest known RNA catalyst.[2][3] The ribosome significantly accelerates peptide bond formation, by a factor of 10⁷ relative to the uncatalyzed reaction.[2][3]

The core mechanism involves the following steps:

-

Substrate Positioning : The ribosome positions the aminoacyl-tRNA (carrying the incoming amino acid, e.g., Glycine) in the A-site and the peptidyl-tRNA (carrying the growing peptide chain, e.g., ending in Alanine) in the P-site. This precise positioning reduces the activation entropy and is a major contributor to catalysis.[4][5]

-

Nucleophilic Attack : The α-amino group of the aminoacyl-tRNA in the A-site acts as a nucleophile, attacking the carbonyl carbon of the ester bond linking the peptide chain to the P-site tRNA.[4]

-

Tetrahedral Intermediate Formation : This attack forms a transient, high-energy tetrahedral intermediate.[4]

-

Proton Shuttle : A key aspect of the ribosomal mechanism is a proton shuttle. Computational and experimental studies suggest that the reaction proceeds through a six or eight-membered ring transition state, where a proton is transferred from the attacking amino group.[5][6] This shuttle can involve the 2'-hydroxyl group of the P-site tRNA's terminal adenosine (B11128) (A76) or a nearby water molecule, facilitating the reaction without direct involvement from ribosomal protein side chains.[5][6]

-

Intermediate Collapse & Bond Formation : The tetrahedral intermediate collapses, leading to the formation of the new peptide bond and the breaking of the ester bond at the P-site. This leaves a deacylated tRNA in the P-site and a new, elongated peptidyl-tRNA in the A-site.[4]

The ribosome's catalytic strategy is primarily entropic, meaning it enhances the reaction rate by optimally orienting the substrates.[2] It also provides a pre-organized electrostatic network that stabilizes the transition state.[2]

Caption: Workflow of peptide bond formation at the ribosomal PTC.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The most common laboratory method for synthesizing peptides like this compound is Solid-Phase Peptide Synthesis (SPPS).[7][8] This technique involves building the peptide chain sequentially while it is anchored to an insoluble polymer resin, which simplifies the purification process by allowing excess reagents to be washed away.[7][8] The synthesis typically proceeds from the C-terminus to the N-terminus.[8][9] For the synthesis of this compound, Glycine would be the first amino acid attached to the resin.

The SPPS cycle for adding an amino acid consists of several key steps:

-

Resin Preparation : The insoluble resin support is swelled in an appropriate solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).[10]

-

First Amino Acid Attachment : The C-terminal amino acid (Glycine), with its N-terminus protected (commonly with an Fmoc group), is covalently attached to the resin.

-

Deprotection : The N-terminal protecting group (e.g., Fmoc) is removed, typically with a base like piperidine (B6355638) in DMF, to expose a free amine.[10]

-

Coupling : The next N-protected amino acid (Alanine) is "activated" and added. Activation of the carboxylic acid group is necessary to facilitate the reaction. Common coupling reagents include carbodiimides like DCC or activators like HBTU.[11][12] The free amine from the resin-bound amino acid attacks the activated carboxyl group of the new amino acid, forming the peptide bond.

-

Washing : After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.[10]

-

Final Cleavage : Once the desired sequence is assembled, the completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail such as Trifluoroacetic acid (TFA).[13]

Caption: General workflow for the SPPS of an this compound dipeptide.

Thermodynamics and Kinetics

The formation of a peptide bond is a thermodynamically unfavorable (endergonic) process, meaning it requires an input of energy to proceed.[14][15] In biological systems, this energy is supplied by the hydrolysis of ATP or GTP.[15][16] Conversely, the reverse reaction, peptide bond hydrolysis, is thermodynamically favorable.

However, despite being thermodynamically unstable, the peptide bond is kinetically very stable.[14][15] This is due to a high activation energy for the hydrolysis reaction, which proceeds extremely slowly under normal physiological conditions without a catalyst.[14] This kinetic stability is crucial for the integrity of proteins in the cellular environment. To break peptide bonds, organisms rely on specific enzymes called proteases.[17]

| Parameter | Value | Context | Source |

| Reaction Type | Endergonic Condensation | Formation of the peptide bond in an aqueous environment. | [14] |

| Activation Energy (Ea) | 759.614 kJ⋅mol⁻¹ | Computationally derived for the formation of Ac-Gly-Ala-NH₂. | [18][19] |

| Enthalpy of Hydrolysis (ΔH) | -5 to -10 kJ/mol | For dissociated forms of dipeptides. | [20] |

| Kinetic Stability | High | High activation energy barrier for uncatalyzed hydrolysis. | [14] |

Experimental Protocols

Solid-Phase Synthesis of this compound using Fmoc Chemistry

This protocol outlines the manual synthesis of the dipeptide this compound on a Rink Amide resin, which will yield this compound-NH₂ upon cleavage.

Materials and Reagents:

-

Rink Amide MBHA resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Fmoc-Gly-OH

-

Fmoc-Ala-OH

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

-

Diethyl ether (cold)

Protocol:

-

Resin Swelling & Preparation:

-

Place 100 mg (approx. 0.1 mmol scale) of Rink Amide resin into a fritted reaction vessel.

-

Add 2 mL of DMF and allow the resin to swell for 1 hour with gentle agitation.[10]

-

Drain the DMF.

-

-

Fmoc-Glycine Coupling (First Amino Acid):

-

Fmoc Deprotection (of Rink Amide linker): Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Add a fresh 2 mL of 20% piperidine in DMF and agitate for 15 minutes.[21]

-

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).[21]

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-Gly-OH (3 equiv., ~90 mg), HBTU (2.9 equiv., ~110 mg) in 1 mL of DMF. Add DIPEA (6 equiv., ~105 µL) and mix for 5 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

-

Washing: Drain the coupling solution and wash the resin with DMF (5 x 2 mL).

-

-

Fmoc-Alanine Coupling (Second Amino Acid):

-

Fmoc Deprotection: Repeat the deprotection step as described above (2 mL of 20% piperidine in DMF, 5 min + 15 min).

-

Washing: Perform the same washing sequence as above.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-Ala-OH (3 equiv., ~94 mg), HBTU (2.9 equiv., ~110 mg) in 1 mL of DMF. Add DIPEA (6 equiv., ~105 µL) and mix for 5 minutes.

-

Coupling: Add the activated alanine solution to the resin and agitate for 1-2 hours.

-

Washing: Drain the coupling solution and wash the resin with DMF (5 x 2 mL), followed by DCM (5 x 2 mL). Air dry the resin.

-

-

Final Deprotection and Cleavage:

-

Final Fmoc Deprotection: Perform one final Fmoc deprotection with 20% piperidine in DMF as described previously, followed by the full washing sequence.

-

Resin Drying: Wash the final peptide-resin with DCM (3 x 2 mL) and dry thoroughly under vacuum.

-

Cleavage: Add 2 mL of the cleavage cocktail (95% TFA) to the dried resin in the reaction vessel. Agitate gently at room temperature for 2-3 hours.[13][21]

-

Peptide Precipitation: Filter the TFA solution away from the resin beads into a centrifuge tube containing 10 mL of cold diethyl ether. A white precipitate (the crude peptide) should form.

-

Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet twice with cold ether. Dry the final peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[21]

-

Confirm the identity and purity of the this compound-NH₂ dipeptide by mass spectrometry.

-

Chemical Mechanism Visualization

The fundamental chemical reaction for peptide bond formation, whether on a ribosome or a resin, is the nucleophilic acyl substitution. The amino group of the incoming amino acid (Glycine) attacks the electrophilic carbonyl carbon of the activated C-terminal amino acid (Alanine).

Caption: Nucleophilic attack in this compound peptide bond formation.

References

- 1. Peptide Bond | Overview, Types & Formation - Lesson | Study.com [study.com]

- 2. Mechanism of peptide bond formation on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of peptide bond formation on the ribosome | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 4. A Two-Step Chemical Mechanism for Ribosome-Catalyzed Peptide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 10. chem.uci.edu [chem.uci.edu]

- 11. Glycine-Alanine dipeptide synthesis [quimicaorganica.org]

- 12. askthenerd.com [askthenerd.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. aklectures.com [aklectures.com]

- 15. reddit.com [reddit.com]

- 16. researchgate.net [researchgate.net]

- 17. Khan Academy [khanacademy.org]

- 18. researchgate.net [researchgate.net]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. Thermodynamic and Vibrational Aspects of Peptide Bond Hydrolysis and Their Potential Relationship to the Harmfulness of Infrared Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

The Cellular Roles of Alanyl-glycine: A Conduit for Essential Amino Acid Functions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide alanyl-glycine, composed of the amino acids alanine (B10760859) and glycine (B1666218), serves as a crucial vehicle for delivering these fundamental building blocks to cells. While alanyl-glycine itself does not appear to possess extensive independent biological functions within the cell, its significance lies in its role as a precursor. This dipeptide is efficiently hydrolyzed at the cell surface or absorbed and then broken down intracellularly, releasing alanine and glycine to participate in a myriad of essential cellular processes. This guide provides a comprehensive overview of the transport and subsequent biological functions of the constituent amino acids of alanyl-glycine, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a deeper understanding for researchers and professionals in drug development.

I. Transport and Metabolism of Alanyl-glycine and its Constituents

The journey of alanyl-glycine into the cellular environment primarily involves two mechanisms: extracellular hydrolysis followed by amino acid transport, and direct dipeptide transport.

-

Extracellular Hydrolysis: Renal brush border microvilli, for instance, are enriched with dipeptidases that hydrolyze L-alanyl-glycine.[1] The liberated glycine is then transported into the vesicles via a Na+-gradient-dependent system, identical to the one used for free glycine.[1] This process is highly efficient, with the rate of hydrolysis far exceeding the rate of radiolabel uptake from the dipeptide.[1]

-

Amino Acid Transport: Once liberated, both alanine and glycine are transported across the cell membrane by various amino acid transporters. In hepatocytes, the majority of alanine influx is Na+-dependent and stimulated by intracellular negativity, with a 1:1 molar ratio between cotransported Na+ and alanine.[2] Similarly, glycine uptake in many cells is coupled to sodium ions.[3] The transport of these amino acids can be influenced by the presence of other amino acids, indicating competition for the same transporters.[4]

Quantitative Data on Amino Acid Transport

| Amino Acid | Model System | Transporter/System | Km (mM) | Jmax (nmol cm-2 h-1) | Notes |

| L-Alanine | Pacific hagfish intestine | Shared with glycine | 7.0 | 83 | Sodium dependent.[5] |

| Glycine | Pacific hagfish intestine | Shared with L-alanine | 2.2 | 11.9 | Sodium dependent; independent of luminal pH and proline.[5] |

| L-Alanine | Bacillus subtilis (L-alanine adding enzyme) | - | 0.18 | - | Optimum pH 9.5.[6][7] |

| Glycine | Bacillus subtilis (L-alanine adding enzyme) | - | Ki = 4.2 | - | Acts as an inhibitor.[6][7] |

II. Biological Functions of Glycine

Glycine, the simplest amino acid, is a versatile molecule with critical roles in neurotransmission, biosynthesis, and cytoprotection.

A. Glycine in Cellular Signaling

Glycine is a key neurotransmitter in the central nervous system, exhibiting both inhibitory and excitatory functions.

-

Inhibitory Neurotransmission: In the spinal cord and brainstem, glycine acts on strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride channels.[8] Activation of GlyRs leads to chloride influx, hyperpolarization of the postsynaptic neuron, and inhibition of action potential propagation.[8]

-

Excitatory Neurotransmission: Glycine also functions as a co-agonist at N-methyl-D-aspartate (NMDA) receptors in glutamatergic synapses.[8] Both glutamate (B1630785) and glycine (or D-serine) binding are required for NMDA receptor activation.

Increasing evidence suggests that glycine signaling is not restricted to neurons, with GlyRs being identified in various non-neuronal cells, including macroglial cells, where they may play a role in developmental processes and cell communication.[9]

Caption: Glycine signaling in macroglial cells leading to downstream cellular effects.

B. Biosynthetic Roles of Glycine

Glycine serves as a precursor for the synthesis of several essential biomolecules:

-

Glutathione: Glycine is a component of the antioxidant tripeptide glutathione, which plays a critical role in protecting cells from oxidative damage.

-

Purines: The entire glycine molecule is incorporated into the purine (B94841) ring structure, making it fundamental for DNA and RNA synthesis.[10]

-

Heme: The nitrogen and α-carbon of glycine are used in the synthesis of the porphyrin rings of heme.[10]

-

Creatine (B1669601): The sarcosine (B1681465) component of creatine is derived from glycine and S-adenosylmethionine.[10]

C. Cytoprotective Effects of Glycine

Glycine has been shown to protect various cell types from necrotic cell death induced by a range of stimuli.[11] This cytoprotective effect is not dependent on glycine metabolism and is also observed to a lesser extent with L-alanine and D-alanine.[11] The proposed mechanism involves the suppression of the formation of a hydrophilic "death channel" in the plasma membrane.[11]

III. Biological Functions of Alanine

Alanine is a non-essential amino acid with key roles in metabolism and protein structure.

A. Alanine in Metabolism: The Glucose-Alanine Cycle

The glucose-alanine cycle is a crucial metabolic pathway that facilitates the transport of nitrogen from muscle to the liver. During periods of fasting or prolonged exercise, muscle protein is broken down, and the resulting amino groups are transferred to pyruvate (B1213749) to form alanine. Alanine is then released into the bloodstream and transported to the liver. In the liver, alanine is converted back to pyruvate, which is used for gluconeogenesis to produce glucose. The amino group is converted to urea (B33335) for excretion. The newly synthesized glucose can then be released back into the circulation for use by tissues such as muscle.

Caption: The Glucose-Alanine Cycle for nitrogen transport and gluconeogenesis.

B. Alanine in Protein Structure and Stability

Alanine, with its small, non-polar methyl side chain, is frequently found in proteins. It has a high propensity to form α-helices.[12] The substitution of glycine with alanine can have significant effects on protein stability, often increasing it, particularly in internal helical positions.[13][14] This is attributed to alanine's greater burial of polar area upon folding and its lower backbone entropy compared to the more flexible glycine.[14]

IV. Experimental Protocols

A. Measurement of Amino Acid Uptake in Vesicles

This protocol is adapted from the study of glycine uptake from L-alanyl-glycine into renal brush border vesicles.[1]

-

Vesicle Preparation: Isolate renal brush border microvilli vesicles from porcine kidney cortex by differential centrifugation through a hypotonic Tris buffer containing Mg2+.

-

Uptake Assay:

-

Pre-load vesicles with a suitable buffer (e.g., 100 mM mannitol, 20 mM Hepes/Tris, pH 7.5).

-

Initiate the uptake by adding the vesicle suspension to an incubation medium containing radiolabeled substrate (e.g., L-Ala-[3H]Gly), unlabeled substrate, and a buffer creating a Na+ gradient (e.g., 100 mM NaCl, 100 mM mannitol, 20 mM Hepes/Tris, pH 7.5).

-

At various time points, stop the reaction by adding a cold stop solution (e.g., 150 mM NaCl, 20 mM Hepes/Tris, pH 7.5).

-

Rapidly filter the mixture through a 0.45-µm filter and wash with cold stop solution to remove extra-vesicular radioactivity.

-

Quantify the radioactivity retained on the filter by liquid scintillation counting.

-

-

Analysis of Intravesicular Contents:

-

After the uptake assay, lyse the vesicles and analyze the contents using techniques such as thin-layer chromatography to identify the form of the radiolabel (e.g., free glycine vs. alanyl-glycine).

-

-

Hydrolysis Assay:

-

Incubate the vesicles with the dipeptide substrate under the same conditions as the uptake assay.

-

At various time points, stop the reaction and separate the dipeptide from its constituent amino acids using chromatography.

-

Quantify the amount of free amino acid produced to determine the rate of hydrolysis.

-

B. Oligopeptide Synthesis from Amino Acid Monomers

This protocol is based on the thermal condensation of glycine and alanine on a metal ferrite (B1171679) surface.[15]

-

Preparation of Reactants:

-

Prepare a 0.01 M stock solution of the amino acid (glycine or alanine).

-

Weigh approximately 0.1 g of a pre-weighed metal ferrite solid catalyst into a hard glass test tube.

-

-

Reaction Setup:

-

Add 0.1 mL of the amino acid solution to each test tube containing the catalyst.

-

Subject the resulting suspension to oven drying for about 3 hours at 90 °C.

-

After drying, seal the test tubes and place them in an oven at the desired reaction temperature (e.g., 90 °C) for a specified duration (e.g., up to 35 days).

-

-

Product Analysis:

-

After the incubation period, dissolve the reaction products in deionized water.

-

Analyze the products using High-Performance Liquid Chromatography (HPLC).

-

Confirm the identity of the oligopeptide products by comparing their retention times with known standards and by co-injection.

-

Quantify the yield of the reaction products by comparing the peak areas of the products to those of existing standards.

-

V. Alanyl-glycine in Drug Development

The understanding of dipeptide transport and the biological roles of its constituent amino acids opens avenues for drug development.

-

Prodrug Strategies: Alanyl-glycine can be considered as a component of peptidomimetic drugs. The dipeptide structure can be utilized to enhance the absorption and cellular uptake of therapeutic agents by targeting peptide transporters.

-

Targeting Amino Acid Pathways: Given the involvement of glycine and alanine in numerous critical cellular pathways, targeting their transporters or metabolic enzymes presents opportunities for therapeutic intervention in diseases such as cancer, metabolic disorders, and neurological conditions. For example, inhibitors of the glycine transporter 2 (GlyT2) are being investigated as potential analgesics.[16]

VI. Conclusion

Alanyl-glycine is a simple dipeptide that plays a fundamental, albeit indirect, role in cellular biology. Its primary function is to serve as a readily available source of alanine and glycine. Once released, these amino acids participate in a vast array of cellular activities, from neurotransmission and the biosynthesis of essential macromolecules to metabolic regulation and cytoprotection. A thorough understanding of the transport mechanisms of alanyl-glycine and the intricate functions of its constituent amino acids is paramount for researchers and professionals in drug development, offering insights into novel therapeutic strategies and the design of more effective drug delivery systems. The continued exploration of dipeptide biology and amino acid metabolism will undoubtedly uncover further complexities and opportunities for biomedical innovation.

References

- 1. Uptake of glycine from L-alanylglycine into renal brush border vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Associations between transports of alanine and cations across cell membrane in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional characterization of a member of alanine or glycine: cation symporter family in halotolerant cyanobacterium Aphanothece halophytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Glycinergic signaling in the human nervous system: An overview of therapeutic drug targets and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multifarious Beneficial Effect of Nonessential Amino Acid, Glycine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of glycine in regulated cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Large differences in the helix propensities of alanine and glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of alanine versus glycine in alpha-helices on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Investigation of the new substitution glycine to alanine within the Kringle-2 domain of reteplase: a molecular dynamics study [biotechnologia-journal.org]

- 15. Thermal Condensation of Glycine and Alanine on Metal Ferrite Surface: Primitive Peptide Bond Formation Scenario - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

The Ubiquitous Ala-Gly Sequence: A Structural and Functional Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide sequence Alanine-Glycine (Ala-Gly) is a deceptively simple yet profoundly significant motif in the landscape of protein architecture and function. Its prevalence, structural implications, and involvement in critical biological processes make it a subject of intense interest for researchers in molecular biology, biochemistry, and pharmacology. This technical guide provides a comprehensive overview of the natural occurrence of this compound sequences, their structural and functional roles, and the experimental methodologies used to study them.

Data Presentation: Quantitative Analysis of this compound Occurrence

The frequency of dipeptide sequences in proteins is non-random, reflecting evolutionary selection for specific structural and functional properties.[1] Statistical analyses of large protein sequence databases, such as UniProt, reveal distinct patterns in dipeptide abundance.

Table 1: Frequency of Alanine (B10760859) and Glycine (B1666218) in the UniProt Knowledgebase

| Amino Acid | 3-Letter Code | 1-Letter Code | Frequency (%) |

| Alanine | Ala | A | 8.71 |

| Glycine | Gly | G | 7.08 |

Data sourced from UniProt release 2025_04, based on the analysis of a comprehensive set of protein sequences. The existence of these proteins has been experimentally proven, and redundancy was reduced to 40% sequence identity.[1]

While the individual frequencies of Alanine and Glycine are high, their occurrence as a dipeptide pair (this compound and Gly-Ala) also demonstrates notable trends. Studies have shown an anisotropic frequency of occurrence for many dipeptides, meaning the frequency of XY is not always the same as YX.[2][3]

Table 2: Comparative Frequency of this compound and Gly-Ala Dipeptides

| Dipeptide | Number of Observations (n) | Asymmetry (C190 value) | Propensity of Occurrence P(AG) |

| This compound | Value not explicitly available in snippets | Value not explicitly available in snippets | Calculated as n_AG / (n_XG * n_AX / n_XX)[2] |

| Gly-Ala | Value not explicitly available in snippets | Value not explicitly available in snippets | Value not explicitly available in snippets |

Note: Specific quantitative values for this compound vs. Gly-Ala from a large-scale statistical analysis were not available in the provided search results. However, the methodology for calculating propensity and asymmetry is well-documented.[2] A study on dipeptide frequencies notes that the average C190 value (a measure of asymmetry) for dipeptides containing Alanine is 9.03.[1]

Table 3: this compound Content in Specific Protein Families

| Protein Family/Protein | Organism | This compound Content/Repeating Motif | Structural/Functional Significance |

| Silk Fibroin (Heavy Chain) | Bombyx mori | High, with repeating (Gly-Ala-Gly-Ala-Gly-Ser)n motifs | Forms stable anti-parallel β-sheets, contributing to the strength and rigidity of silk.[4] |

| Elastin | Vertebrates | Rich in hydrophobic domains with repeats like GVGVP, GGVP, and GVAP | Hydrophobic interactions involving these repeats are crucial for the elastic properties of the fiber. |

| Collagen | Mammals | (Gly-X-Y)n repeats, where X or Y can be Alanine | Glycine at every third position is essential for the formation of the triple helix structure.[5] |

Structural and Functional Significance of this compound Sequences

The physicochemical properties of Alanine and Glycine dictate the structural roles of the this compound sequence. Glycine, with its single hydrogen atom as a side chain, imparts significant conformational flexibility to the polypeptide backbone.[5] In contrast, Alanine, with its small methyl group, has a higher propensity to form α-helices.[6]

Impact on Protein Structure

-

α-Helices and β-Sheets: The presence of this compound can influence the formation and stability of secondary structures. While Alanine is a strong helix promoter, Glycine can act as a helix breaker due to its flexibility. However, in β-sheets, the small side chains of both residues allow for tight packing of the polypeptide chains, as seen in silk fibroin.[4][7]

-

Turns and Loops: The flexibility of Glycine makes this compound sequences common in turns and loops, which connect more rigid secondary structural elements.

-

Repeating Motifs: Proteins with repeating this compound motifs, such as silk fibroin and elastin, leverage the unique properties of this pair to achieve remarkable material characteristics like strength and elasticity.

Functional Roles

-

Protein Stability and Degradation: The Glycine-Alanine repeat (GAr) found in the Epstein-Barr virus nuclear antigen 1 (EBNA1) has been shown to inhibit the degradation of the protein by the proteasome.[8][9][10][11] This allows the virus to evade the host's immune system. The length of the GAr and the strength of the degradation signal influence the degree of inhibition.[8]

-

Enzymatic Activity: In a class of enzymes known as ammonia-lyases and aminomutases, a conserved (Ala/Ser/Cys/Thr)-Ser-Gly motif is essential for the autocatalytic formation of the 4-methylidene-imidazole-5-one (MIO) prosthetic group, which is crucial for their catalytic activity.[12][13][14][15]

Experimental Protocols

The identification and quantification of this compound sequences in proteins rely on established biochemical techniques for protein sequencing and analysis.

Tandem Mass Spectrometry (LC-MS/MS) for Dipeptide Analysis

Tandem mass spectrometry is a powerful technique for identifying and quantifying peptides in a complex mixture.

Methodology:

-

Protein Extraction and Digestion:

-

Proteins are extracted from the biological sample of interest.

-

The protein mixture is then digested into smaller peptides using a protease, such as trypsin. This step is crucial for making the proteins amenable to mass spectrometric analysis.

-

-

Liquid Chromatography (LC) Separation:

-

The resulting peptide mixture is separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). Peptides are typically separated based on their hydrophobicity using a reversed-phase column.

-

-

Mass Spectrometry (MS) Analysis:

-

As peptides elute from the LC column, they are ionized (e.g., by electrospray ionization - ESI) and introduced into the mass spectrometer.

-

The mass spectrometer first performs a full scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptides.

-

-

Tandem Mass Spectrometry (MS/MS) Fragmentation:

-

Selected peptide ions from the MS1 scan are isolated and fragmented (e.g., by collision-induced dissociation - CID).

-

The resulting fragment ions are analyzed in a second mass analyzer (MS2), generating a fragmentation spectrum.

-

-

Data Analysis:

-

The fragmentation spectrum contains information about the amino acid sequence of the peptide. This spectrum is searched against a protein sequence database to identify the peptide.

-

For quantification, the intensity of the peptide signal in the MS1 scan can be used to determine its relative or absolute abundance. For dipeptide analysis, specific transitions corresponding to the this compound dipeptide can be monitored in a targeted manner.[16][17][18][19][20]

-

Edman Degradation for N-terminal Sequencing

Edman degradation is a classic method for determining the amino acid sequence of a peptide from its N-terminus.

Methodology:

-

Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions. The PITC couples with the free N-terminal amino group of the peptide.[21][22]

-

Cleavage: The N-terminal amino acid derivative is cleaved from the rest of the peptide by treatment with a strong acid, such as trifluoroacetic acid. This releases the N-terminal amino acid as a thiazolinone derivative.[21]

-

Conversion and Identification: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative. This PTH-amino acid is then identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.[21][22]

-

Repetitive Cycles: The remaining peptide, now one amino acid shorter, can be subjected to another round of Edman degradation to identify the next amino acid in the sequence. This process is typically automated.[9][22]

Mandatory Visualization

Signaling Pathway: Inhibition of Proteasomal Degradation by EBNA1's Gly-Ala Repeat

The Glycine-Alanine repeat (GAr) in the Epstein-Barr virus nuclear antigen 1 (EBNA1) interferes with the ubiquitin-proteasome system, a major pathway for protein degradation in eukaryotic cells. This allows the virus to evade immune surveillance.

Caption: EBNA1's GAr inhibits proteasomal degradation.

Experimental Workflow: Tandem Mass Spectrometry (LC-MS/MS) for Peptide Identification

This workflow illustrates the key steps involved in identifying peptides, such as those containing this compound sequences, from a complex protein sample using LC-MS/MS.

Caption: Workflow for peptide identification by LC-MS/MS.

Logical Relationship: Autocatalytic Formation of the MIO Prosthetic Group

Certain enzymes utilize a conserved Ala-Ser-Gly motif to autocatalytically form the MIO prosthetic group, which is essential for their catalytic function. This diagram illustrates the key steps in this intramolecular reaction.

Caption: MIO prosthetic group formation from an Ala-Ser-Gly motif.

References

- 1. uab.edu [uab.edu]

- 2. Frequency of dipeptides and antidipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. cg.tuwien.ac.at [cg.tuwien.ac.at]

- 6. Large differences in the helix propensities of alanine and glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. omizzur.com [omizzur.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. medium.com [medium.com]

- 12. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 13. Protein-Protein Interaction Graphs — Bioinformatics 0.1 documentation [a-little-book-of-r-for-bioinformatics.readthedocs.io]

- 14. Peptide Sequencing: Edman Degradation | Guided Videos, Practice & Study Materials [pearson.com]

- 15. m.youtube.com [m.youtube.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. Quantitative proteomics - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. rsc.org [rsc.org]

- 21. research.cs.aalto.fi [research.cs.aalto.fi]

- 22. medium.com [medium.com]

An In-depth Technical Guide to the Zwitterionic Nature and Isoelectric Point of Alanyl-Glycine (Ala-Gly)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the zwitterionic properties of the dipeptide Alanyl-Glycine (Ala-Gly), detailing its formation, isoelectric point (pI), and the experimental methodologies used for its determination. This document is intended to serve as a valuable resource for professionals in the fields of biochemistry, drug development, and protein chemistry, offering in-depth theoretical knowledge alongside practical experimental protocols.

Introduction: The Amphoteric Nature of Dipeptides

Dipeptides, such as this compound, are fundamental building blocks of proteins and possess both acidic and basic functional groups. Specifically, this compound has a terminal α-amino group (-NH₂) and a terminal α-carboxyl group (-COOH). This dual functionality imparts amphoteric properties to the molecule, allowing it to act as both an acid and a base. The ionization state of these groups is critically dependent on the pH of the surrounding aqueous environment.

Zwitterion Formation in Alanyl-Glycine

In an aqueous solution, the acidic carboxyl group can donate a proton (H⁺), and the basic amino group can accept a proton. At a specific pH, an intramolecular acid-base reaction occurs, leading to the formation of a zwitterion . A zwitterion is a molecule that has both a positive and a negative electrical charge, yet its overall net charge is zero.[1]

The equilibrium between the non-ionic form and the zwitterionic form of this compound lies heavily towards the zwitterion in aqueous solution. The formation of the zwitterion can be visualized as an internal proton transfer from the carboxyl group to the amino group.

Isoelectric Point (pI) of Alanyl-Glycine

The isoelectric point (pI) is the specific pH at which the net charge of the dipeptide is zero. At this pH, the concentration of the zwitterionic form is at its maximum, and the molecule will not migrate in an electric field. The pI is a critical parameter in various biochemical techniques, including electrophoresis and isoelectric focusing, which are used for the separation and purification of peptides and proteins.

The charge of this compound changes with the pH of the solution.

-

At a pH below the pI: The carboxylate group will be protonated (-COOH), and the amino group will also be protonated (-NH₃⁺), resulting in a net positive charge.

-

At a pH above the pI: The carboxyl group will be deprotonated (-COO⁻), and the amino group will be in its neutral form (-NH₂), resulting in a net negative charge.

-

At the pI: The predominant species is the zwitterion (⁺H₃N-CH(CH₃)-C(=O)NH-CH₂-COO⁻), with a net charge of zero.

The isoelectric point can be calculated from the acid dissociation constants (pKₐ values) of the ionizable groups. For a simple dipeptide like this compound with one terminal amino group and one terminal carboxyl group, the pI is the average of the pKₐ values of these two groups.

The Henderson-Hasselbalch equation is fundamental to understanding the relationship between pH, pKₐ, and the protonation state of the ionizable groups.[2]

Quantitative Data for this compound

The pKₐ values for the terminal carboxyl and amino groups of a dipeptide are different from those of the individual amino acids due to the influence of the adjacent peptide bond. The following table summarizes the experimentally determined pKₐ values for this compound and its calculated isoelectric point.

| Ionizable Group | pKₐ Value |

| C-terminal Carboxyl Group (pKₐ₁) | 3.15 |

| N-terminal Amino Group (pKₐ₂) | 8.25 |

| Isoelectric Point (pI) | 5.70 |

Calculation of the Isoelectric Point (pI): pI = (pKₐ₁ + pKₐ₂) / 2 pI = (3.15 + 8.25) / 2 = 5.70

Experimental Determination of pKₐ and pI

The pKₐ values and, consequently, the isoelectric point of a dipeptide like this compound are typically determined experimentally using potentiometric titration .

Principle of Potentiometric Titration

Potentiometric titration involves the gradual addition of a strong acid or base to a solution of the dipeptide while monitoring the pH of the solution with a pH meter. A titration curve is then generated by plotting the pH against the volume of the titrant added. The pKₐ values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve), where the concentrations of the protonated and deprotonated forms of an ionizable group are equal. The isoelectric point is the pH at the equivalence point where the dipeptide has a net charge of zero.

Detailed Experimental Protocol for Potentiometric Titration of this compound

This protocol outlines the steps for determining the pKₐ values and isoelectric point of this compound.

Materials:

-

Alanyl-Glycine (this compound) powder

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette (25 mL or 50 mL)

-

Beaker (100 mL)

-

Volumetric flasks

Procedure:

-

Preparation of the this compound Solution:

-

Accurately weigh approximately 0.146 g of this compound (molar mass = 146.14 g/mol ) to prepare 100 mL of a 0.01 M solution.

-

Dissolve the this compound in approximately 80 mL of deionized water in a 100 mL volumetric flask.

-

Once fully dissolved, bring the volume up to the 100 mL mark with deionized water and mix thoroughly.

-

-

Titration with HCl (to determine pKₐ₁):

-

Pipette 50 mL of the 0.01 M this compound solution into a 100 mL beaker.

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

-

Record the initial pH of the solution.

-

Fill a burette with the standardized 0.1 M HCl solution.

-

Add the HCl in small increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added.

-

Continue the titration until the pH drops to approximately 1.5.

-

-

Titration with NaOH (to determine pKₐ₂):

-

Thoroughly rinse the beaker, stir bar, and pH electrode.

-

Pipette another 50 mL of the 0.01 M this compound solution into the beaker.

-

Fill a clean burette with the standardized 0.1 M NaOH solution.

-

Record the initial pH.

-

Add the NaOH in small increments (e.g., 0.5 mL), recording the pH and total volume added after each addition.

-

Continue the titration until the pH rises to approximately 11.5.

-

-

Data Analysis:

-

Plot a titration curve of pH (y-axis) versus the volume of titrant (HCl or NaOH) added (x-axis).

-

The titration curve will show two distinct buffering regions.

-

The pKₐ₁ (carboxyl group) is the pH at the midpoint of the first buffering region (titration with HCl).

-

The pKₐ₂ (amino group) is the pH at the midpoint of the second buffering region (titration with NaOH).

-

The isoelectric point (pI) is the pH at the equivalence point between the two pKₐ values, which corresponds to the point of steepest inflection on the titration curve.

-

Signaling Pathways and Logical Relationships

The protonation and deprotonation of this compound can be represented as a series of equilibria, which are governed by the pH of the solution and the pKₐ values of the ionizable groups.

Conclusion

The zwitterionic nature of Alanyl-Glycine is a cornerstone of its chemical behavior in biological systems. A thorough understanding of its isoelectric point and the factors that influence it is paramount for researchers and professionals in drug development and protein science. The experimental determination of pKₐ values through potentiometric titration provides precise data that is essential for applications ranging from peptide synthesis and purification to the formulation of peptide-based therapeutics. This guide provides the foundational knowledge and practical protocols to facilitate a deeper understanding and utilization of the physicochemical properties of this compound.

References

Predicted Raman Spectra of the Ala-Gly Dipeptide: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted Raman spectra of the Alanine-Glycine (Ala-Gly) dipeptide. The content herein is curated for professionals in research and drug development, offering a comprehensive overview of the computational methodologies, experimental protocols, and the critical relationship between the dipeptide's conformation and its vibrational spectroscopic signature.

Introduction

The this compound dipeptide, a fundamental building block of proteins, serves as a crucial model system for understanding the structural and dynamic properties of larger biomolecules. Vibrational spectroscopy, particularly Raman spectroscopy, offers a sensitive probe into the molecular structure and conformational states of peptides. In recent years, computational methods, primarily Density Functional Theory (DFT), have become indispensable for predicting and interpreting the Raman spectra of peptides, providing insights that complement experimental findings.

This guide details the theoretical prediction of the Raman spectrum of the this compound dipeptide, with a focus on the influence of its conformational landscape on the resulting vibrational modes. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental and computational protocols are provided.

Computational Methodology for Predicting Raman Spectra

The prediction of the Raman spectra of the this compound dipeptide is a multi-step process that involves the use of quantum mechanical calculations to determine the molecule's stable conformations and their corresponding vibrational frequencies and intensities.

Conformational Analysis

The first step in predicting the Raman spectrum is to identify the stable conformers of the this compound dipeptide. This is typically achieved by exploring the potential energy surface (PES) of the molecule as a function of its backbone dihedral angles, φ (phi) and ψ (psi), to generate a Ramachandran plot. The most stable conformations correspond to the minima on this surface.

Geometry Optimization and Frequency Calculations

For each stable conformer identified, a geometry optimization is performed to find the precise molecular structure at the energy minimum. Following optimization, harmonic vibrational frequency calculations are carried out. These calculations determine the frequencies of the normal modes of vibration and their corresponding Raman activities.

A widely used and reliable method for these calculations is Density Functional Theory (DFT) with the B3LYP functional and a basis set such as 6-311+G**.[1] The choice of functional and basis set represents a balance between computational cost and accuracy.

Spectral Simulation

The final predicted Raman spectrum is typically a superposition of the spectra of the individual conformers, often weighted by their Boltzmann population at a given temperature. This approach accounts for the fact that in a real sample, multiple conformations of the dipeptide will be present.

The following diagram illustrates the computational workflow for predicting the Raman spectrum of the this compound dipeptide.

Predicted Vibrational Frequencies and Assignments

The following tables summarize the key predicted vibrational frequencies and their assignments for the zwitterionic form of the L-Ala-Gly dipeptide, calculated using the B3LYP/6-311+G** level of theory.[1] The assignments are based on Normal Coordinate Analysis (NCA) and Potential Energy Distribution (PED).

Table 1: Predicted Frequencies and Assignments for Amide and Carboxylate Vibrations

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Assignment (based on PED) |

| Amide I | 1654 | C=O stretching |

| Amide II | 1598 | N-H in-plane bending, C-N stretching |

| Amide III | 1300-1400 | C-N stretching, N-H in-plane bending |

| COO⁻ symmetric stretch | ~1400 | COO⁻ symmetric stretching |

| COO⁻ asymmetric stretch | ~1600 | COO⁻ asymmetric stretching |

Note: The exact wavenumbers can vary depending on the specific conformer.

Table 2: Predicted Frequencies and Assignments for Skeletal and Side-Chain Vibrations

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Assignment (based on PED) |

| Cα-C stretch | ~850 | Cα-C stretching |

| Cα-N stretch | ~1100 | Cα-N stretching |

| CH₃ rock | ~1050 | CH₃ rocking |

| CH₂ twist | ~1350 | CH₂ twisting |

| NH₃⁺ torsion | ~400-500 | NH₃⁺ torsional mode |

Influence of Conformation on Raman Spectra

The conformation of the this compound dipeptide, as defined by the backbone dihedral angles φ and ψ, has a significant impact on the predicted Raman spectrum. Different conformers will exhibit shifts in their vibrational frequencies and changes in Raman intensities. This sensitivity makes Raman spectroscopy a powerful tool for studying peptide folding and dynamics.

For instance, the frequencies of the Amide I and Amide III bands are known to be particularly sensitive to the secondary structure of the peptide backbone. The relationship between different conformers and their unique spectral fingerprints can be visualized as follows:

Experimental Protocols

To validate the predicted Raman spectra, experimental measurements are essential. The following provides a general protocol for acquiring the Raman spectrum of the this compound dipeptide.

Sample Preparation

-

Solid-State Analysis: The this compound dipeptide powder can be analyzed directly or pressed into a pellet.

-

Aqueous Solution: Prepare a solution of the this compound dipeptide in deionized water or a suitable buffer (e.g., phosphate (B84403) buffer) at a known concentration. The pH of the solution should be controlled and measured, as it will affect the ionization state of the N-terminus, C-terminus, and any ionizable side chains. For the zwitterionic form, a pH around 7 is appropriate.

Instrumentation and Data Acquisition

-

Raman Spectrometer: A high-resolution Raman spectrometer equipped with a confocal microscope is typically used.

-

Laser Excitation: A common excitation wavelength is 532 nm or 785 nm to minimize fluorescence. The laser power should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

-

Data Acquisition: The Raman spectrum is typically collected over a spectral range of 400-1800 cm⁻¹, which covers the key vibrational modes of the peptide backbone and side chains. Multiple accumulations are averaged to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectra are baseline-corrected to remove any background fluorescence and normalized for comparison.

Conclusion

The prediction of the Raman spectra of the this compound dipeptide through computational methods provides a powerful avenue for understanding its structural and conformational dynamics. The strong correlation between the dipeptide's conformation and its vibrational signature, as revealed by DFT calculations, allows for a detailed interpretation of experimental Raman spectra. This in-depth technical guide serves as a valuable resource for researchers and professionals in drug development, facilitating the use of Raman spectroscopy and computational modeling in the study of peptides and proteins. The methodologies and data presented here can be extended to investigate more complex peptide systems, contributing to advancements in structural biology and rational drug design.

References

Quantum Chemical Calculations for the Ala-Gly Dipeptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of the dipeptide Alanine-Glycine (Ala-Gly). This document details the theoretical methodologies, conformational analysis, geometric parameters, and vibrational frequencies of this compound, offering a foundational resource for its application in fields such as computational drug design and structural biology.

Introduction

The this compound dipeptide serves as a fundamental model system for understanding the intrinsic conformational preferences and electronic properties of the peptide bond. Its relatively small size allows for high-level quantum chemical calculations that can provide detailed insights into the factors governing peptide structure, including intramolecular hydrogen bonding and steric effects. These calculations are crucial for the parameterization of molecular mechanics force fields used in large-scale simulations of proteins and for the rational design of peptide-based therapeutics.

Methodologies and Experimental Protocols

The quantum chemical calculations detailed in this guide are primarily based on Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Geometry Optimization

The initial step in the computational analysis of this compound is the geometry optimization of its various conformers. This process seeks to find the minimum energy structure on the potential energy surface.

Protocol:

-

Initial Structure Generation: Initial 3D structures of different this compound conformers are generated by systematically varying the backbone dihedral angles, namely phi (Φ, C'-N-Cα-C') and psi (Ψ, N-Cα-C'-N).

-

Computational Method: The geometry optimization is performed using Density Functional Theory (DFT) with the B3LYP hybrid functional.[1][2][3][4]

-

Basis Set: The 6-31G** basis set is employed, which provides a good balance between accuracy and computational cost for molecules of this size. This basis set includes polarization functions on heavy atoms and hydrogen atoms to accurately describe the anisotropic electron distribution.

-

Convergence Criteria: The optimization is continued until the forces on the atoms are negligible and the geometry has reached a stationary point on the potential energy surface.

Vibrational Frequency Calculations

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum and to obtain the infrared (IR) and Raman spectra of the molecule.

Protocol:

-

Harmonic Frequency Analysis: At the optimized geometry, the second derivatives of the energy with respect to the atomic coordinates are calculated.

-

Methodology: The same level of theory as the geometry optimization (B3LYP/6-31G**) is used for consistency.

-

Interpretation: The absence of imaginary frequencies confirms that the structure is a true minimum. The calculated frequencies correspond to the vibrational modes of the molecule and can be compared with experimental spectroscopic data.[5]

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation around the Φ and Ψ dihedral angles, as visualized in a Ramachandran plot. Quantum chemical calculations allow for the determination of the relative energies of different stable conformers.

Ramachandran Plot

The Ramachandran plot maps the sterically allowed and disallowed regions of the Φ and Ψ dihedral angles. For this compound, the presence of the flexible glycine (B1666218) residue allows for a wider range of accessible conformations compared to dipeptides with two chiral residues.

Relative Conformational Energies

The relative energies of the most stable conformers of a model dipeptide, N-acetyl-L-alanine-N'-methylamide, calculated at the B3LYP/6-31G* level of theory, provide insight into the energetic landscape of this compound. The C7eq conformer, characterized by an intramolecular hydrogen bond, is typically the global minimum in the gas phase.

| Conformer | Relative Energy (kcal/mol) |

| C7eq | 0.00 |

| C5 | 0.85 |

| C7ax | 1.95 |

| α' | 3.11 |

| β2 | 3.52 |

| αL | 4.23 |

Table 1: Relative energies of the low-energy conformers of N-acetyl-L-alanine-N'-methylamide calculated at the B3LYP/6-31G level of theory. This data is representative of the conformational energetics of dipeptides like this compound.*[1]